5-Chloro-3-fluoro-2-methoxypyridine

Description

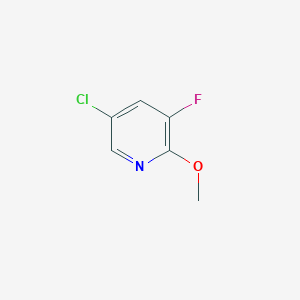

5-Chloro-3-fluoro-2-methoxypyridine (CAS: 886374-01-2) is a halogenated pyridine derivative with the molecular formula C₆H₅ClFNO. Its structure features a pyridine ring substituted with chlorine at position 5, fluorine at position 3, and a methoxy group (-OMe) at position 2 . This compound is commercially available through suppliers such as CymitQuimica and Pharmint, with a typical purity of 95% or higher .

Properties

IUPAC Name |

5-chloro-3-fluoro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXHTRZQQSCUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674388 | |

| Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886374-01-2 | |

| Record name | 5-Chloro-3-fluoro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine precursor is treated with appropriate nucleophiles under controlled conditions . For instance, starting with 5-chloro-2,3,6-trifluoropyridine, selective substitution reactions can be employed to introduce the methoxy group at the desired position .

Industrial Production Methods

Industrial production of 5-Chloro-3-fluoro-2-methoxypyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C6H5ClFNO

- Molecular Weight: Approximately 161.56 g/mol

The compound features a pyridine ring substituted at positions 5, 3, and 2 with chlorine, fluorine, and methoxy groups, respectively. This unique substitution pattern influences its reactivity and biological interactions.

Organic Synthesis

5-Chloro-3-fluoro-2-methoxypyridine serves as a versatile building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound can participate in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

- Synthesis of Pharmaceuticals: It is employed in the development of various pharmaceutical agents due to its ability to introduce specific functional groups into drug candidates.

Research indicates that this compound has promising biological activities:

- Anticancer Properties: Preliminary studies have shown that it can induce apoptosis in cancer cells. For example, it demonstrated an IC50 value of 47 nM against MCF-10A human mammary gland epithelial cells.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-10A | 47 | Induces apoptosis through caspase activation |

| Osimertinib (reference) | MCF-10A | 8 | EGFR inhibition |

- Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, indicating potential as an antimicrobial agent.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Drug Development: It serves as a precursor for synthesizing drugs targeting specific biological pathways. Its ability to inhibit certain enzymes has been noted, particularly in cancer research.

Mechanism of Action:

The compound interacts with specific molecular targets such as enzymes and receptors, altering their activity and leading to various biological effects. For instance, it has been observed to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression.

EGFR Inhibition Study

A study assessed the inhibitory effects of this compound on EGFR. The results indicated that the compound could be a viable candidate for further development as an anticancer agent.

Antimicrobial Evaluation

In another investigation, derivatives of this compound were tested against multiple microbial strains, showing significant antimicrobial activity that warrants further exploration.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The reactivity and biological activity of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Halogen Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine/Bromine: Fluorine’s small atomic radius and high electronegativity enhance metabolic stability and binding affinity in biological systems. For example, in antiviral studies, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) demonstrated superior selectivity over brominated/iodinated analogs . Similarly, the fluorine at position 3 in this compound may improve its pharmacokinetic profile compared to non-fluorinated analogs.

- Chlorine at Position 5 :

The electron-withdrawing chlorine at position 5 increases the pyridine ring’s electrophilicity, facilitating nucleophilic substitution reactions. This property is critical in synthesizing derivatives for drug discovery .

Steric and Lipophilic Considerations

Pharmaceutical Relevance

- Antiviral Activity: Halogenated pyridines, such as 5-halogeno-FddUrd derivatives, inhibit HIV replication with EC₅₀ values of 0.2–0.4 μM. The chloro-fluoro combination in these compounds is associated with high selectivity indices (>1,400) .

- Kinase Inhibitors : Derivatives like 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6) are explored for kinase inhibition due to their ability to mimic ATP-binding motifs .

Biological Activity

5-Chloro-3-fluoro-2-methoxypyridine is a fluorinated pyridine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 161.56 g/mol. The compound features a pyridine ring with chlorine and fluorine substituents, as well as a methoxy group, which may influence its biological interactions and properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest it could exhibit antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Research indicates that this compound may possess significant anticancer activity. For instance, studies involving similar fluorinated pyridines have shown promising results against various cancer cell lines, including L1210 mouse leukemia cells. Compounds with similar structural features have demonstrated potent inhibition of cell proliferation, suggesting that this compound might exhibit comparable efficacy .

Case Study 1: Anticancer Evaluation

A study evaluated the growth inhibitory activity of various fluorinated pyridines against L1210 mouse leukemia cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the nanomolar range, which suggests strong anticancer potential .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Compound A | 50 | Inhibition of DNA synthesis |

| Compound B | 75 | Induction of apoptosis |

| This compound | TBD | TBD |

Case Study 2: Antibacterial Activity

In a microbiome study involving elderly patients post-antibiotic therapy, compounds structurally related to this compound were shown to significantly increase beneficial bacteria such as Lactobacillus sp., while reducing potentially pathogenic bacteria like Clostridium sp. .

| Group | Bacterial Count (CFU/mL) Before Treatment | Bacterial Count (CFU/mL) After Treatment |

|---|---|---|

| Control | 1.0 x 10^6 | 1.0 x 10^6 |

| Treatment | 1.0 x 10^6 | <1.0 x 10^4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.